

Application Notes and Protocols for Generating Pancreatic Beta Cells with AT7867

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The generation of functional pancreatic beta cells from human pluripotent stem cells (hPSCs) holds immense promise for cell replacement therapies in diabetes. A significant challenge in this field is the efficient and homogenous differentiation of hPSCs into the desired pancreatic progenitor (PP) cells, which can then mature into insulin-producing beta cells. Recent findings have identified the small molecule **AT7867**, an inhibitor of AKT and p70 S6 kinase, as a potent enhancer of pancreatic progenitor differentiation.[1][2]

These application notes provide a comprehensive overview and detailed protocols for utilizing AT7867 to improve the generation of pancreatic progenitor cells from hPSCs. The data presented is based on studies demonstrating that AT7867 treatment significantly increases the percentage of desired PDX1+/NKX6.1+ and PDX1+/GP2+ pancreatic progenitor populations. [1][3][4] While initial hypotheses suggested AT7867 promoted the proliferation of existing progenitor cells, current evidence indicates its primary role is to enhance the efficiency of differentiation.[1]

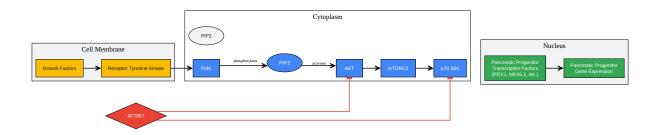
Mechanism of Action

AT7867 is a potent inhibitor of the serine/threonine kinases AKT (also known as Protein Kinase B) and p70 S6 Kinase (S6K). The PI3K/AKT/mTOR signaling pathway is a crucial regulator of numerous cellular processes, including cell growth, proliferation, survival, and differentiation.



By inhibiting AKT and S6K, **AT7867** modulates this pathway, which in the context of pancreatic development, steers the differentiation of hPSCs more efficiently towards the pancreatic progenitor lineage.

Signaling Pathway Diagram



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Caption: AT7867 inhibits AKT and p70 S6K, promoting pancreatic progenitor gene expression.

Quantitative Data Summary

The following tables summarize the key quantitative outcomes of using **AT7867** in the differentiation of hPSCs to pancreatic progenitors.

Table 1: Pancreatic Progenitor Cell Population Analysis



Cell Population	Without AT7867 (Median IQR)	With AT7867 (Median IQR)	p-value	Reference
PDX1+ / NKX6.1+	50.9% (48.9% - 53.8%)	90.8% (88.9% - 93.7%)	p = 0.0021	[1][3][4]
PDX1+ / GP2+	39.2% (36.7% - 44.1%)	90.0% (88.2% - 93.6%)	p = 0.0021	[1][3][4]

Table 2: Gene Expression Analysis in Pancreatic Progenitors



Gene	Expression Change with AT7867	p-value	Reference
Pancreatic Progenitor Markers			
PDX1	Significantly Upregulated	p = 0.0001	[1][4]
NKX6.1	Significantly Upregulated	p = 0.0005	[1][4]
GP2	Significantly Upregulated	p = 0.002	[1][4]
ONECUT1	Upregulated	-	[1]
Pancreatic Endocrine Progenitor Markers			
ARX	Upregulated	-	[1]
NEUROD1	Upregulated	-	[1]
NEUROG3	Upregulated	-	[1]
NKX2.2	Upregulated	-	[1]
PAX4	Upregulated	-	[1]
Off-Target and Pluripotency Markers			
PODXL	Significantly Downregulated	p < 0.0001	[1]
TBX2	Significantly Downregulated	p < 0.0001	[1]
ALPL	Downregulated	-	[1]
MYC	Downregulated	-	[1]

Table 3: In Vivo Functional Assessment

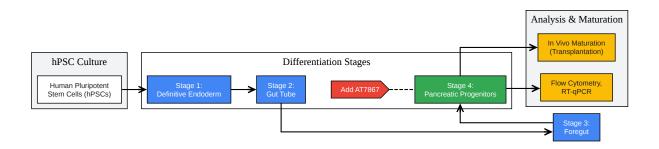


Parameter	Without AT7867-treated PPs	With AT7867- treated PPs	p-value	Reference
Hyperglycemia Reversal in Diabetic Mice	Slower	Faster	p < 0.0001	[1][3][4]
MAFA+ Beta Cells in Graft	3.9% (IQR 2.6% - 5.4%)	32.07% (IQR 29.5% - 33.7%)	p < 0.0001	[1]

Experimental Protocols

The following is a generalized protocol for the generation of pancreatic progenitors from hPSCs, incorporating the use of **AT7867**. This protocol is based on a multi-stage differentiation process that mimics embryonic development.

Experimental Workflow



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Caption: Workflow for generating pancreatic progenitors with AT7867 treatment at Stage 4.

Materials and Reagents



- Human pluripotent stem cells (e.g., H1 or H9 embryonic stem cell lines, or a relevant iPSC line)
- Matrigel or other suitable extracellular matrix
- mTeSR1 or other appropriate hPSC maintenance medium
- Basal media for differentiation (e.g., MCDB 131, DMEM/F12)
- Growth factors and small molecules for directed differentiation (e.g., Activin A, FGF10, Retinoic Acid, Noggin, etc., specific to the chosen protocol)
- AT7867 (Stock solution prepared in DMSO)
- Enzymatic and non-enzymatic cell dissociation reagents
- Antibodies for flow cytometry (e.g., anti-PDX1, anti-NKX6.1, anti-GP2)
- Reagents for RNA extraction and RT-qPCR

Step-by-Step Protocol

This protocol outlines the key stages of differentiation. The exact concentrations of growth factors and small molecules, as well as the duration of each stage, should be optimized for the specific hPSC line being used.

Stage 1: Definitive Endoderm (DE) Formation (Days 1-3)

- Plate hPSCs as single cells or small aggregates on Matrigel-coated plates in hPSC maintenance medium.
- Once the cells reach the appropriate confluency, replace the medium with DE induction medium containing a high concentration of Activin A.
- Culture for 3 days, with daily medium changes.

Stage 2: Gut Tube Specification (Days 4-6)



- Replace the DE induction medium with gut tube specification medium, typically containing FGF10.
- · Culture for 3 days, with daily medium changes.

Stage 3: Foregut and Pancreatic Specification (Days 7-9)

- Replace the gut tube medium with foregut specification medium containing factors such as Retinoic Acid, Noggin, and FGF10.
- Culture for 3 days, with daily medium changes.

Stage 4: Pancreatic Progenitor Expansion and Specification (Days 10-15)

- This is the critical stage for AT7867 application.
- Replace the foregut medium with pancreatic progenitor medium. The composition of this
 medium is crucial and often contains factors like Noggin and EGF.
- Add AT7867 to the pancreatic progenitor medium at a pre-optimized concentration (e.g., 1-2 μM).
- Culture for 6 days, with daily medium changes including freshly added AT7867.[5]

Analysis of Pancreatic Progenitors

- Flow Cytometry: At the end of Stage 4, dissociate the cells into a single-cell suspension. Stain with fluorescently-conjugated antibodies against key pancreatic progenitor markers (PDX1, NKX6.1, GP2) to quantify the percentage of the target population.
- RT-qPCR: Lyse a portion of the cells to extract total RNA. Perform reverse transcription followed by quantitative PCR to analyze the expression levels of key pancreatic development genes (as listed in Table 2).

In Vivo Maturation

To assess the functionality of the generated pancreatic progenitors, they can be transplanted into immunocompromised, diabetic mice.



- Encapsulate the Stage 4 pancreatic progenitors in a suitable device or mix with an extracellular matrix.
- Transplant the cells under the kidney capsule of diabetic mice.
- Monitor blood glucose levels and body weight of the mice regularly.
- After a period of maturation (e.g., several weeks to months), the grafts can be explanted for histological analysis to confirm the presence of mature, insulin-producing beta cells.

Conclusion

The use of AT7867 represents a significant advancement in the directed differentiation of hPSCs into pancreatic progenitors. By inhibiting the AKT/p70S6K signaling pathway, AT7867 enhances the efficiency of differentiation, resulting in a more homogenous population of PDX1+/NKX6.1+ and PDX1+/GP2+ cells. This improved purity of the progenitor population leads to more robust and faster reversal of hyperglycemia in vivo. The protocols and data presented here provide a strong foundation for researchers to incorporate AT7867 into their workflows for generating pancreatic beta cells for research and potential therapeutic applications.

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